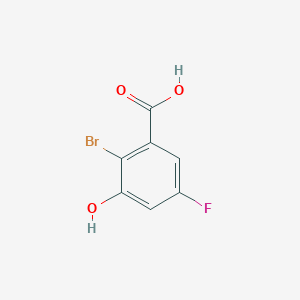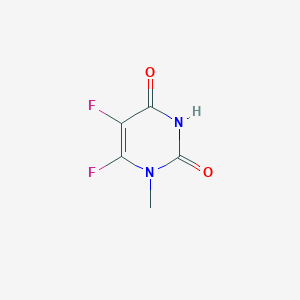![molecular formula C5H10N2 B13093345 1,4-Diazabicyclo[3.1.1]heptane](/img/structure/B13093345.png)
1,4-Diazabicyclo[3.1.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diazabicyclo[3.1.1]heptane is a bicyclic compound that contains two nitrogen atoms within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[3.1.1]heptane can be synthesized through various methods. One common approach involves the use of photocatalytic Minisci-like conditions to introduce heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . Another method involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of mild photocatalytic conditions and readily available starting materials makes these methods suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diazabicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the nitrogen atoms within the structure.
Substitution: Substitution reactions, particularly at the bridgehead positions, are common and can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but mild photocatalytic conditions are often employed for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can introduce different functional groups at the bridgehead positions .
Wissenschaftliche Forschungsanwendungen
1,4-Diazabicyclo[3.1.1]heptane has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,4-Diazabicyclo[3.1.1]heptane involves its ability to act as a bioisostere, replacing meta-substituted arenes and pyridines in drug molecules. This replacement can improve the metabolic stability and lipophilicity of the drug candidates. The molecular targets and pathways involved depend on the specific application and the structure of the drug molecule .
Vergleich Mit ähnlichen Verbindungen
1,4-Diazabicyclo[3.1.1]heptane can be compared with other similar compounds, such as:
Bicyclo[3.1.1]heptane: This compound lacks the nitrogen atoms present in this compound, making it less versatile in certain applications.
2,5-Diazabicyclo[2.2.1]heptane: This compound has a different bicyclic structure and is used in different applications, such as the synthesis of chiral ligands.
Bicyclo[2.2.1]heptane: Another similar compound that lacks nitrogen atoms and has different chemical properties.
This compound stands out due to its unique structure, which allows for a wide range of chemical modifications and applications in various fields of research .
Eigenschaften
Molekularformel |
C5H10N2 |
|---|---|
Molekulargewicht |
98.15 g/mol |
IUPAC-Name |
1,4-diazabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C5H10N2/c1-2-7-3-5(4-7)6-1/h5-6H,1-4H2 |
InChI-Schlüssel |
CMERUCKCPIMRAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CC(C2)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


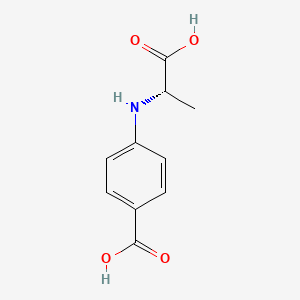
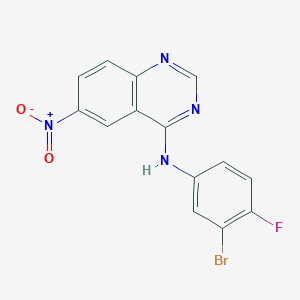
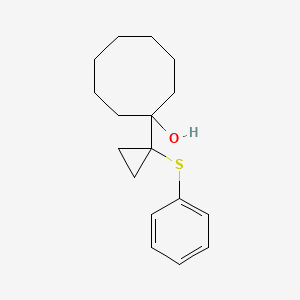
![8-thia-3,11,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B13093294.png)

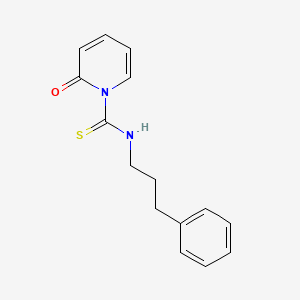

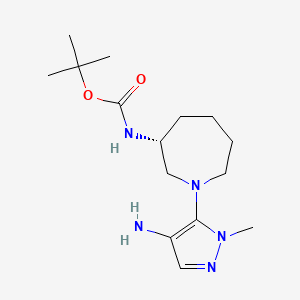
![2-[[4-(4-Chlorophenyl)-5-diethoxyphosphinothioyloxy-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B13093328.png)
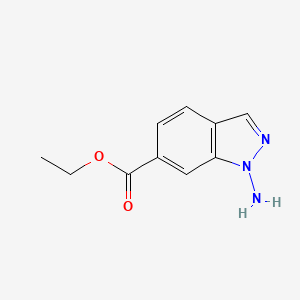
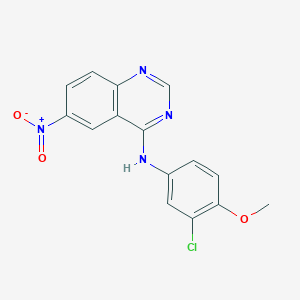
![N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B13093333.png)
